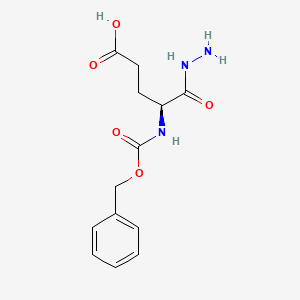

n-alpha-Carbobenzoxy-l-glutamic acid alpha-hydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

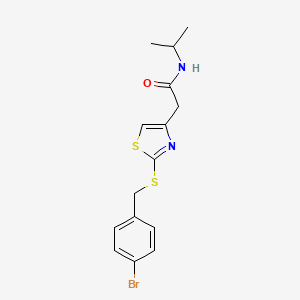

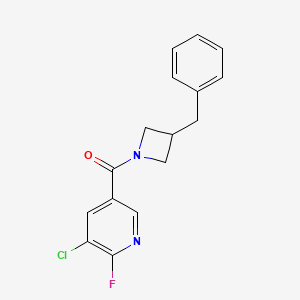

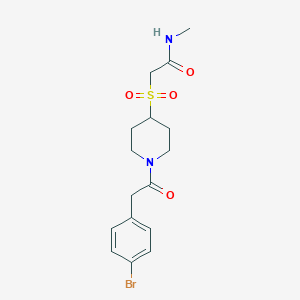

N-α-Carbobenzoxy-l-glutamic acid α-hydrazide, also known as Z-Glu-NHNH2 , is a derivative of glutamic acid. Its chemical structure consists of a glutamic acid backbone with a hydrazide functional group attached to the α-amino group. The compound is commonly used in peptide synthesis and biochemical research .

Synthesis Analysis

The synthesis of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide involves the protection of the α-amino group (carboxyl group) of glutamic acid with a carbobenzoxy (Cbz) group. Subsequently, hydrazine is introduced to form the hydrazide moiety. The overall synthetic route ensures the preservation of the glutamic acid backbone while introducing the desired modification .

Molecular Structure Analysis

The molecular formula of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide is C₁₃H₁₇N₃O₅ , with a molecular weight of approximately 295.29 g/mol . The compound exists as a white powder or crystals. Its specific rotation is [a]20/D -7.0 to -8.0° (in acetic acid) and has a melting point range of 118.0 to 122.0°C .

Chemical Reactions Analysis

N-α-Carbobenzoxy-l-glutamic acid α-hydrazide can participate in various chemical reactions typical of hydrazides. These reactions include acylation, amidation, and peptide bond formation. Its reactivity allows for the incorporation of the hydrazide group into peptide sequences during solid-phase peptide synthesis (SPPS) or other synthetic routes .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

- pH-Responsive Micelles : Researchers have developed pH-responsive micelles using a copolymer of methoxy polyethylene glycol (mPEG) and poly(carbobenzoxy-L-glutamic acid, BLG). These micelles efficiently encapsulate anti-cancer drugs like doxorubicin (DOX). Under acidic conditions (such as in tumor microenvironments), the micelles disintegrate, releasing DOX specifically within cancer cells. This targeted delivery approach enhances anti-tumor efficacy while reducing systemic and cardiac toxicity .

- Poly-γ-Glutamic Acid (γ-PGA) : Z-Glu-Hydrazide derivatives have been investigated for sustained drug release. By incorporating Z-Glu-Hydrazide into γ-PGA-based drug delivery systems, researchers achieve controlled and prolonged drug release, enhancing therapeutic efficacy .

- Doxorubicin Cardioprotection : The pH-responsive micelles loaded with DOX exhibit reduced cardiac distribution, minimizing cardiotoxicity. This is crucial because DOX, a potent anti-cancer drug, can cause adverse effects on the heart. The micellar formulation selectively delivers more DOX to tumor tissue while sparing healthy cardiac tissue .

Drug Delivery Systems

Sustained Drug Release

Cardiotoxicity Reduction

Mecanismo De Acción

Target of Action

N-alpha-Carbobenzoxy-L-glutamic acid alpha-hydrazide is a derivative of glutamic acid . Glutamic acid is one of the 20 amino acids used in the biosynthesis of proteins It plays a key role in cellular metabolism and is involved in various biochemical pathways.

Mode of Action

As a derivative of glutamic acid, it may interact with the same receptors and enzymes that glutamic acid does, influencing the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Result of Action

As a derivative of glutamic acid, it may have similar effects, such as influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Direcciones Futuras

Future research could explore the application of N-α-Carbobenzoxy-l-glutamic acid α-hydrazide in drug development, peptide-based therapeutics, or as a substrate for enzymatic modifications. Investigating its interactions with enzymes and biological systems may reveal novel insights into its potential utility .

Propiedades

IUPAC Name |

(4S)-5-hydrazinyl-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O5/c14-16-12(19)10(6-7-11(17)18)15-13(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H,15,20)(H,16,19)(H,17,18)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEVXYXOTORDHV-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-8-((2,4-dimethylphenyl)sulfonyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2740249.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2740253.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2740259.png)

![N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740260.png)

![3-[[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2740262.png)

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)

![N-(2-chlorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2740266.png)